molecular formula C12H15FN2O B11782933 N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide

Cat. No.: B11782933
M. Wt: 222.26 g/mol
InChI Key: MTARGVWTABQPFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-fluorobenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound in drug discovery for treating various diseases.

    Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring contributes to the overall stability and conformation of the molecule. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)pyrrolidine-2-carboxamide
  • N-(2-Bromobenzyl)pyrrolidine-2-carboxamide
  • N-(2-Methylbenzyl)pyrrolidine-2-carboxamide

Uniqueness

N-(2-Fluorobenzyl)pyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s metabolic stability. This makes it a valuable candidate for drug development compared to its analogs with different substituents.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-2,4-5,11,14H,3,6-8H2,(H,15,16)

InChI Key

MTARGVWTABQPFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

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